molecular formula C20H21NO4 B14411719 1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione CAS No. 87520-02-3

1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione

Cat. No.: B14411719
CAS No.: 87520-02-3
M. Wt: 339.4 g/mol
InChI Key: RCHXJHKRKYSWMY-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two aromatic rings substituted with methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione typically involves the reaction of veratraldehyde with tryptamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dioxane, and the mixture is heated until the reagents dissolve. The product is then precipitated and recrystallized from ethanol to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation . Additionally, its interaction with cellular receptors may trigger signaling pathways that result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the aromatic rings and the presence of both a pyrrolidine ring and a phenylethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

87520-02-3

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21NO4/c1-24-17-9-8-15(12-18(17)25-2)16(14-6-4-3-5-7-14)13-21-19(22)10-11-20(21)23/h3-9,12,16H,10-11,13H2,1-2H3

InChI Key

RCHXJHKRKYSWMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CN2C(=O)CCC2=O)C3=CC=CC=C3)OC

Origin of Product

United States

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